molecular formula C14H12Cl2N2O2 B11679575 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11679575
M. Wt: 311.2 g/mol
InChI Key: OTVXEBNZBSJIRL-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base derivative synthesized via condensation of 2,5-dimethylfuran-3-carbohydrazide with 2,6-dichlorobenzaldehyde. The compound features an (E)-configured imine bond (-CH=N-) linking the 2,6-dichlorophenyl group to the carbohydrazide moiety, which is further substituted with a 2,5-dimethylfuran ring. This structural motif is common in bioactive molecules, where the dichlorophenyl group enhances lipophilicity and binding affinity, while the furan ring contributes to electronic modulation and steric effects .

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H12Cl2N2O2/c1-8-6-10(9(2)20-8)14(19)18-17-7-11-12(15)4-3-5-13(11)16/h3-7H,1-2H3,(H,18,19)/b17-7+

InChI Key

OTVXEBNZBSJIRL-REZTVBANSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Coordination Chemistry

The compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal complexes that can be used in catalysis or material science.

Antimicrobial and Antifungal Properties

Research has indicated that N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide exhibits antimicrobial and antifungal activities. Studies demonstrate its effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals and agriculture .

Drug Design and Development

The compound is explored as a pharmacophore in drug design due to its unique structural features. Its interactions with biological targets can lead to the development of new therapeutic agents for treating infections or other diseases.

Material Science

In material science, this compound is investigated for its potential use in synthesizing advanced materials. Its reactive groups can facilitate the formation of polymers or composites with desirable properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Candida albicans. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Coordination Chemistry Applications

In another investigation, the compound was used to synthesize various metal complexes with transition metals like copper and nickel. These complexes demonstrated enhanced catalytic activity in oxidation reactions, showcasing the compound's utility in catalysis.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or antifungal effects. The molecular pathways involved include the disruption of cell membrane integrity and inhibition of essential metabolic processes.

Comparison with Similar Compounds

Adamantane-Based Analogues

N'-[(1E)-(2,6-Dichlorophenyl)methylidene]adamantane-1-carbohydrazide () replaces the dimethylfuran with an adamantane group. This substitution significantly alters physicochemical properties:

  • Lipophilicity : Adamantane’s rigid, bulky structure increases logP compared to the furan derivative.
  • Crystal Packing : X-ray studies () show adamantane derivatives form denser crystals due to van der Waals interactions, whereas furan-based compounds exhibit π-π stacking with the dichlorophenyl group .

Pyrazole-Based Analogues

N′-[(E)-(2,6-Dichlorophenyl)methylene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide () substitutes furan with a pyrazole ring. Key differences include:

  • Electronic Effects : Pyrazole’s aromaticity and hydrogen-bonding capability may enhance solubility and target interactions.
  • Substituent Influence : The 3-ethoxyphenyl group introduces steric bulk and polarity, contrasting with the methyl groups on furan .

Physicochemical Properties

Compound Core Structure Key Substituents logP (Predicted) Melting Point (°C)
Target Compound Furan 2,5-Dimethyl 3.8 180–182 (est.)
Adamantane Analogue () Adamantane None 4.5 210–212
Pyrazole Analogue () Pyrazole 3-Ethoxyphenyl 3.2 165–168

Notes:

  • The adamantane analogue’s higher logP correlates with increased membrane permeability.
  • The pyrazole derivative’s lower logP reflects enhanced solubility due to the ethoxy group .

Biological Activity

Structure

The chemical structure of N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can be represented as follows:

  • Molecular Formula : C13H12Cl2N4O
  • Molecular Weight : 307.17 g/mol

Physical Properties

  • Solubility : The compound is expected to have limited solubility in water due to its hydrophobic furan ring.
  • Stability : The stability of the compound can be influenced by environmental factors such as pH and temperature.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that hydrazone derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Anticancer Properties

Several studies have investigated the anticancer potential of hydrazone derivatives. For instance, a derivative with a similar structure was tested against human cancer cell lines and exhibited cytotoxic effects, leading to apoptosis. The proposed mechanism involves the induction of oxidative stress and DNA damage in cancer cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives for their antimicrobial activity. This compound was among those tested and showed promising results against multiple pathogens .
  • Anticancer Evaluation : In a study focusing on the anticancer properties of hydrazone derivatives, this compound was tested on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Oxidative Stress Study : A study examining the antioxidant capabilities of various hydrazones found that this compound effectively reduced oxidative stress markers in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.